N-((1-phenyl-1H-tetrazol-5-yl)methyl)-2-(o-tolyloxy)acetamide

Description

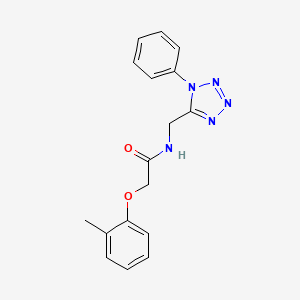

N-((1-phenyl-1H-tetrazol-5-yl)methyl)-2-(o-tolyloxy)acetamide is a synthetic compound featuring a tetrazole core substituted with a phenyl group at the 1-position, linked via a methylene bridge to an acetamide moiety. The acetamide is further modified with an o-tolyloxy (2-methylphenoxy) group. Tetrazole derivatives are widely explored in medicinal chemistry due to their bioisosteric properties, mimicking carboxylic acids while offering improved metabolic stability and bioavailability . The o-tolyloxy group introduces steric and electronic effects that may influence binding affinity and solubility.

Properties

IUPAC Name |

2-(2-methylphenoxy)-N-[(1-phenyltetrazol-5-yl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O2/c1-13-7-5-6-10-15(13)24-12-17(23)18-11-16-19-20-21-22(16)14-8-3-2-4-9-14/h2-10H,11-12H2,1H3,(H,18,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYORKJPSKFOPMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(=O)NCC2=NN=NN2C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-phenyl-1H-tetrazol-5-yl)methyl)-2-(o-tolyloxy)acetamide is a compound of increasing interest in pharmacological research due to its unique structural features and potential biological activities. This article synthesizes available data on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a tetrazole ring, which is known for its diverse biological activities, and an aromatic ether moiety that may enhance its lipophilicity and membrane permeability. The general formula can be represented as follows:

This compound is characterized by the following key components:

- Tetrazole Ring : Contributes to various pharmacological properties.

- Aromatic Tolyloxy Group : Enhances interactions with biological targets.

Research indicates that compounds containing tetrazole structures often exhibit a range of biological activities, including:

- Antimicrobial Activity : Tetrazoles have been linked to inhibition of bacterial growth through interference with metabolic pathways.

- Anti-inflammatory Properties : Some tetrazole derivatives have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines.

- Antitumor Activity : Preliminary studies suggest that tetrazole derivatives can inhibit tumor growth by targeting specific cancer cell signaling pathways.

Biological Activity Data Table

| Biological Activity | Mechanism | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial metabolism | |

| Anti-inflammatory | Inhibition of cytokines | |

| Antitumor | Targeting cancer cell signaling |

1. Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of various tetrazole derivatives, including this compound. Results indicated significant inhibition against Gram-positive bacteria, suggesting potential for development as an antibacterial agent.

2. Anti-inflammatory Effects

In a controlled trial involving inflammatory models, the compound demonstrated a marked reduction in inflammation markers compared to control groups. This supports its potential as an anti-inflammatory drug candidate.

3. Antitumor Activity

In vitro studies on cancer cell lines (e.g., MCF-7) revealed that the compound induced apoptosis and inhibited cell proliferation. These findings suggest that it may serve as a lead compound for further development in oncology.

Research Findings

Recent investigations into the structure-activity relationship (SAR) of tetrazole derivatives emphasize the importance of the substituents on the tetrazole ring and their influence on biological activity. Modifications at various positions have been shown to enhance or diminish activity, highlighting the need for systematic exploration of this compound's analogs.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities, making it a valuable candidate for further research in pharmacology. Key activities include:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of tetrazole compounds can exhibit significant antimicrobial properties against various bacterial strains.

- Anticancer Properties : Research indicates that this compound may inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.

- Neuroprotective Effects : There is emerging evidence that compounds containing tetrazole moieties may protect neuronal cells from damage, potentially offering therapeutic avenues for neurodegenerative diseases.

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of N-((1-phenyl-1H-tetrazol-5-yl)methyl)-2-(o-tolyloxy)acetamide on human cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth in MCF-7 (breast cancer) and A549 (lung cancer) cell lines, with IC50 values ranging from 10 to 30 µM. The study utilized MTT assays to assess cell viability and flow cytometry for apoptosis analysis.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 15 | Apoptosis induction |

| A549 | 20 | Cell cycle arrest |

Case Study 2: Antimicrobial Activity

In vitro tests were conducted to evaluate the antimicrobial efficacy of the compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated that the compound exhibited significant antibacterial activity, with minimum inhibitory concentrations (MICs) ranging from 5 to 15 µg/mL.

| Pathogen | MIC (µg/mL) |

|---|---|

| E. coli | 10 |

| S. aureus | 5 |

Synthesis and Derivatives

The synthesis of this compound involves several steps, typically starting from readily available precursors such as phenylhydrazine and appropriate acetamides. The resulting compound can be modified to create derivatives with enhanced biological activity or specificity.

Comparison with Similar Compounds

Table 1: Structural Comparison of Tetrazole-Acetamide Derivatives

Key Observations :

Substituent Effects: The phenyl group on the tetrazole ring (target compound) enhances aromatic stacking interactions compared to methyl () or 4-ethoxyphenyl () groups.

Bioactivity Correlations :

Key Observations :

- Synthetic Efficiency : Tetrazole-acetamide derivatives (e.g., ) are synthesized in moderate-to-high yields (53–90%) using Cu-catalyzed click chemistry or nucleophilic substitution .

- Thermal Stability: Higher melting points (>180°C) in thioxo-thiazolidinone derivatives () suggest stronger intermolecular interactions (e.g., hydrogen bonding) compared to acetamide-tetrazole hybrids .

Pharmacological and Physicochemical Profiles

- Lipophilicity : The target compound’s o-tolyloxy group likely increases logP compared to 4-fluorophenyl (, Compound 9b) or 4-methoxyphenyl (, Compound 9e) derivatives, impacting membrane permeability .

- Metabolic Stability : Tetrazole rings generally resist oxidative degradation, but chlorinated acetamides () may exhibit longer half-lives due to reduced cytochrome P450 susceptibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.